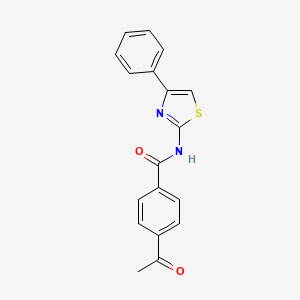
5-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and two sulfonyl groups, which are sulfur-based functional groups. The methoxy group and the benzamide moiety are also present in the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, azetidine derivatives are often synthesized through reactions involving azetidinones . The sulfonyl groups could potentially be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple functional groups and a cyclic structure. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar sulfonyl groups and a polar amide group would likely make the compound soluble in polar solvents .Scientific Research Applications
Sulfur-Containing Compounds in Medicinal Chemistry
Sulfur (SVI)-containing motifs, particularly sulfonyl or sulfonamide-based analogs, have demonstrated a wide range of pharmacological properties. These compounds offer a high degree of structural diversity, crucial for discovering new therapeutic agents. Over 150 FDA-approved sulfur-based drugs are currently on the market, used for treating various diseases due to their therapeutic power. This highlights the significance of sulfur-containing compounds in developing less toxic, cost-effective, and highly active medicinal agents (Chuang Zhao et al., 2018).
Sulfonamide Inhibitors in Drug Discovery
Sulfonamide compounds are a significant class of synthetic bacteriostatic antibiotics and have been instrumental as anti-infectives in modern therapy. Beyond their traditional uses, recent research focuses on developing novel sulfonamides with applications ranging from diuretics and carbonic anhydrase inhibitors to antiepileptics and antiviral HIV protease inhibitors. This diversity underscores the adaptability and importance of sulfonamide structures in addressing contemporary medical challenges (I. Gulcin & P. Taslimi, 2018).
Environmental Impact and Human Health
The widespread use of sulfonamides has raised concerns regarding their environmental impact and potential effects on human health. Research indicates that small concentrations of sulfonamides in the environment, primarily from agricultural activities, could alter microbial populations in ways that may pose health risks. This underscores the importance of monitoring and managing the environmental presence of such compounds to mitigate potential global health hazards (W. Baran et al., 2011).
Sulfonamide Analogues and Their Biological Significance
Further studies into N-sulfonylamino azinones and related structures reveal their potential in diuretic, antihypertensive, anti-inflammatory, and anticancer applications. Innovative research into competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones, for example, indicates promising avenues for treating neurological disorders such as epilepsy and schizophrenia. This suggests that continued exploration of sulfonamide analogs could yield significant advances in therapeutic strategies (G. Elgemeie et al., 2019).
properties
IUPAC Name |
5-(3-ethylsulfonylazetidin-1-yl)sulfonyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6S2/c1-3-22(17,18)10-7-15(8-10)23(19,20)9-4-5-12(21-2)11(6-9)13(14)16/h4-6,10H,3,7-8H2,1-2H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDONKQKGOFGIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532234.png)
![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide](/img/structure/B2532235.png)
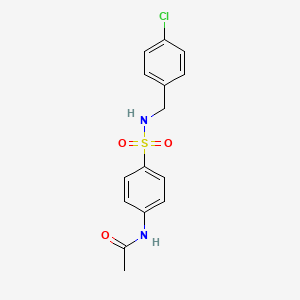
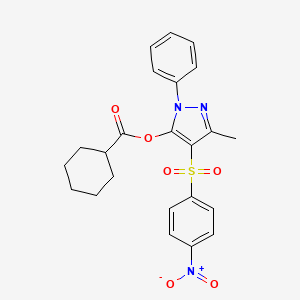
![3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2532238.png)
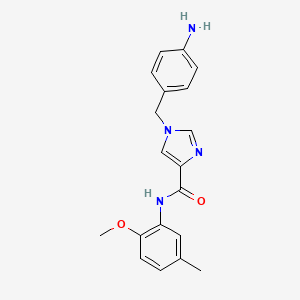
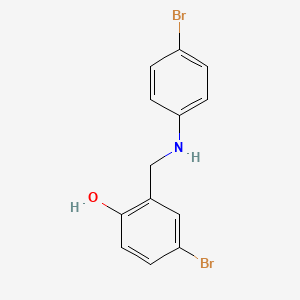
![4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2532241.png)

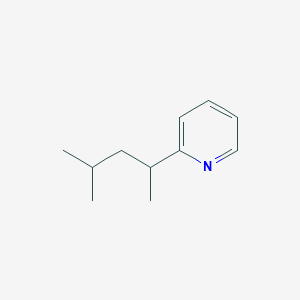
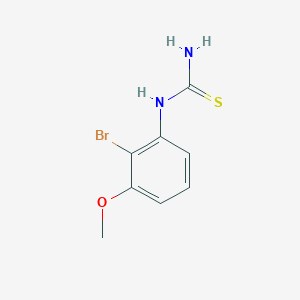
![5-[1-(5-Aminopyridin-2-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2532250.png)
![Thiophen-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2532253.png)
